N-methylmethanamine;phthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

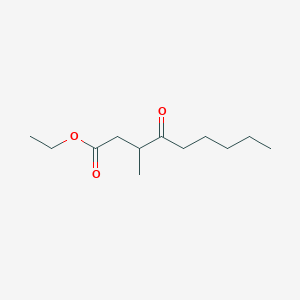

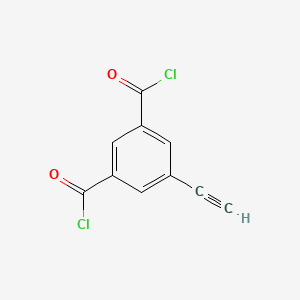

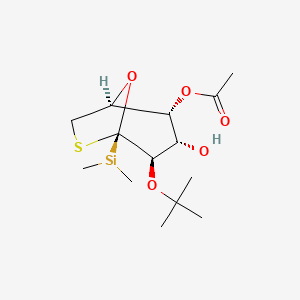

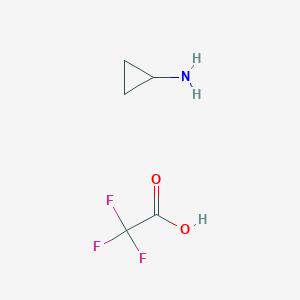

N-methylmethanamine and phthalic acid are two distinct chemical compounds with unique properties and applicationsIt is represented by the chemical formula CH₃N=CH₂ . Phthalic acid, on the other hand, is an organic compound with the formula C₆H₄(CO₂H)₂. It is a benzene dicarboxylic acid with two carboxy groups located at the ortho positions .

Preparation Methods

N-methylmethanamine

N-methylmethanamine can be synthesized through several methods:

Chlorination and Dehydrohalogenation: It can be produced from dimethylamine by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.

Thermal Decomposition: It can also be formed directly by the thermal decomposition of trimethylamine at 515°C.

Decomposition of Trimer: Another method involves heating the trimer, 1,3,5-trimethyl-1,3,5-triazinane, to 450°C.

Phthalic Acid

Phthalic acid is typically produced through the oxidation of ortho-xylene or naphthalene in the presence of a catalyst. The process involves the following steps:

Catalytic Oxidation: Ortho-xylene or naphthalene is oxidized using a catalyst such as vanadium pentoxide (V₂O₅) at high temperatures.

Purification: The resulting crude phthalic anhydride is purified through distillation and then hydrolyzed to obtain phthalic acid.

Chemical Reactions Analysis

N-methylmethanamine

N-methylmethanamine undergoes various chemical reactions:

Oxidation: It can be oxidized to form formaldehyde and methylamine.

Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.

Polymerization: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.

Phthalic Acid

Phthalic acid participates in several types of reactions:

Esterification: It reacts with alcohols to form phthalate esters, which are used as plasticizers.

Amidation: It reacts with primary amines to form phthalimides, which are important intermediates in organic synthesis.

Reduction: It can be reduced to phthalic anhydride, which is a key intermediate in the production of various chemicals.

Scientific Research Applications

N-methylmethanamine

N-methylmethanamine is used in atmospheric chemistry research to study the oxidation of amines and their impact on air quality . It is also investigated for its role in the formation of secondary organic aerosols .

Phthalic Acid

Phthalic acid has a wide range of applications in scientific research:

Nonlinear Optical Materials: It is used in the growth of semi-organic, third-order nonlinear optical crystals.

Biodegradation Studies: It is studied for its degradation by bacteria, which has implications for environmental cleanup and bioremediation.

Pharmaceuticals: Phthalic acid derivatives are used in the synthesis of various pharmaceuticals with anticancer, antibacterial, and anti-inflammatory properties.

Mechanism of Action

N-methylmethanamine

N-methylmethanamine exerts its effects through its reactive imine group, which can participate in nucleophilic addition reactions. It can form adducts with nucleophiles such as water, leading to the formation of methylamine and formaldehyde .

Phthalic Acid

Phthalic acid acts primarily through its carboxylic acid groups, which can undergo various chemical transformations. In biological systems, it can be metabolized by microorganisms to produce simpler compounds that are further utilized in metabolic pathways .

Comparison with Similar Compounds

N-methylmethanamine

Similar compounds include:

Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Methanimine: An imine with a hydrogen atom attached to the nitrogen instead of a methyl group.

Phthalic Acid

Terephthalic Acid: A benzene dicarboxylic acid with carboxy groups at the para positions.

Isophthalic Acid: A benzene dicarboxylic acid with carboxy groups at the meta positions.

Properties

CAS No. |

403858-35-5 |

|---|---|

Molecular Formula |

C12H20N2O4 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N-methylmethanamine;phthalic acid |

InChI |

InChI=1S/C8H6O4.2C2H7N/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-2/h1-4H,(H,9,10)(H,11,12);2*3H,1-2H3 |

InChI Key |

XHGGCHIYUHMZIL-UHFFFAOYSA-N |

Canonical SMILES |

CNC.CNC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)

![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)

![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)

![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)

![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)